molecular formula C13H21NOS B14375980 2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine CAS No. 89996-60-1

2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine

Katalognummer: B14375980
CAS-Nummer: 89996-60-1
Molekulargewicht: 239.38 g/mol
InChI-Schlüssel: UMKYTSJVPYQRCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine is a complex organic compound with a unique structure that includes a seven-membered ring fused with a thiazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable thioamide with a butoxy-substituted precursor. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, making it suitable for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiazine derivatives and cycloheptane-based molecules. Examples include:

Uniqueness

What sets 2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine apart is its unique combination of a butoxy group and a thiazine ring fused with a cycloheptane ring.

Eigenschaften

CAS-Nummer

89996-60-1

Molekularformel

C13H21NOS

Molekulargewicht

239.38 g/mol

IUPAC-Name

2-butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine

InChI

InChI=1S/C13H21NOS/c1-2-3-9-15-13-14-12-8-6-4-5-7-11(12)10-16-13/h2-10H2,1H3

InChI-Schlüssel

UMKYTSJVPYQRCW-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=NC2=C(CCCCC2)CS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.